

1-Cyclopropyl-1H-imidazole CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclopropyl-1H-imidazole

Cat. No.: B169954

[Get Quote](#)

An In-depth Technical Guide to 1-Cyclopropyl-1H-imidazole

This technical guide provides a comprehensive overview of **1-Cyclopropyl-1H-imidazole**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, and known biological significance as a scaffold in medicinal chemistry.

Core Compound Properties

CAS Number: 135207-17-9

Molecular Formula: C₆H₈N₂

Molecular Weight: 108.14 g/mol [\[1\]](#)

Physicochemical Data

Property	Value
Molecular Weight	108.14 g/mol
CAS Number	135207-17-9
IUPAC Name	1-cyclopropylimidazole
Synonyms	1-Cyclopropyl-1H-imidazole, 1H-Imidazole, 1-cyclopropyl-

Synthesis and Experimental Protocols

While specific multi-gram synthesis protocols for **1-Cyclopropyl-1H-imidazole** are not extensively detailed in publicly available literature, the synthesis of substituted cyclopropyl-imidazoles provides valuable insight into relevant synthetic methodologies. A common approach involves the cyclization of amidine precursors.

Example Experimental Protocol: Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole

This protocol describes a copper(I) chloride-mediated synthesis, which has been optimized for multi-kilogram scale production of a key intermediate for biologically active molecules.[\[1\]](#)[\[2\]](#)

Reaction Scheme:

A mixture of (methylamino)acetaldehyde dimethyl acetal and cyclopropane carbonitrile is heated in the presence of CuCl to form an amidine intermediate. This intermediate is then cyclized using concentrated HCl. The resulting imidazole is brominated using N-bromosuccinimide (NBS).

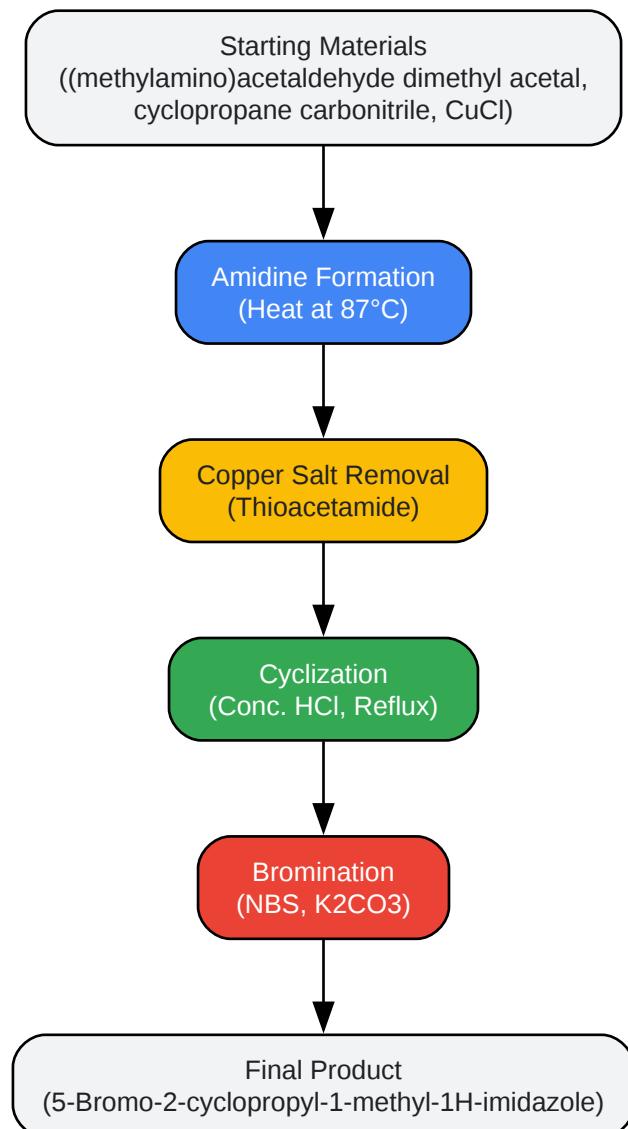
Detailed Procedure:

- **Amidine Formation:** To a solution of (methylamino)acetaldehyde dimethyl acetal (25.7 mol) and cyclopropane carbonitrile (38.5 mol), add CuCl (32.1 mol) in portions while maintaining the temperature between 0 and 20 °C.
- Heat the reaction mixture at 87 °C for 22 hours.
- Cool the mixture to 50 °C and add methanol. Further, cool to 0–5 °C.
- **Copper Salt Removal:** Thioacetamide is introduced to facilitate the filtration of copper salts.
- **Cyclization:** The resulting amidine is cyclized using concentrated HCl at reflux to afford the imidazole.
- **Bromination and Isolation:** A solvent switch to isopropyl acetate (IPAc) is performed, followed by treatment with NBS and potassium carbonate to yield the final product. The product is

isolated as a hydrochloride salt in a 48% yield.

Biological Activity and Signaling Pathways

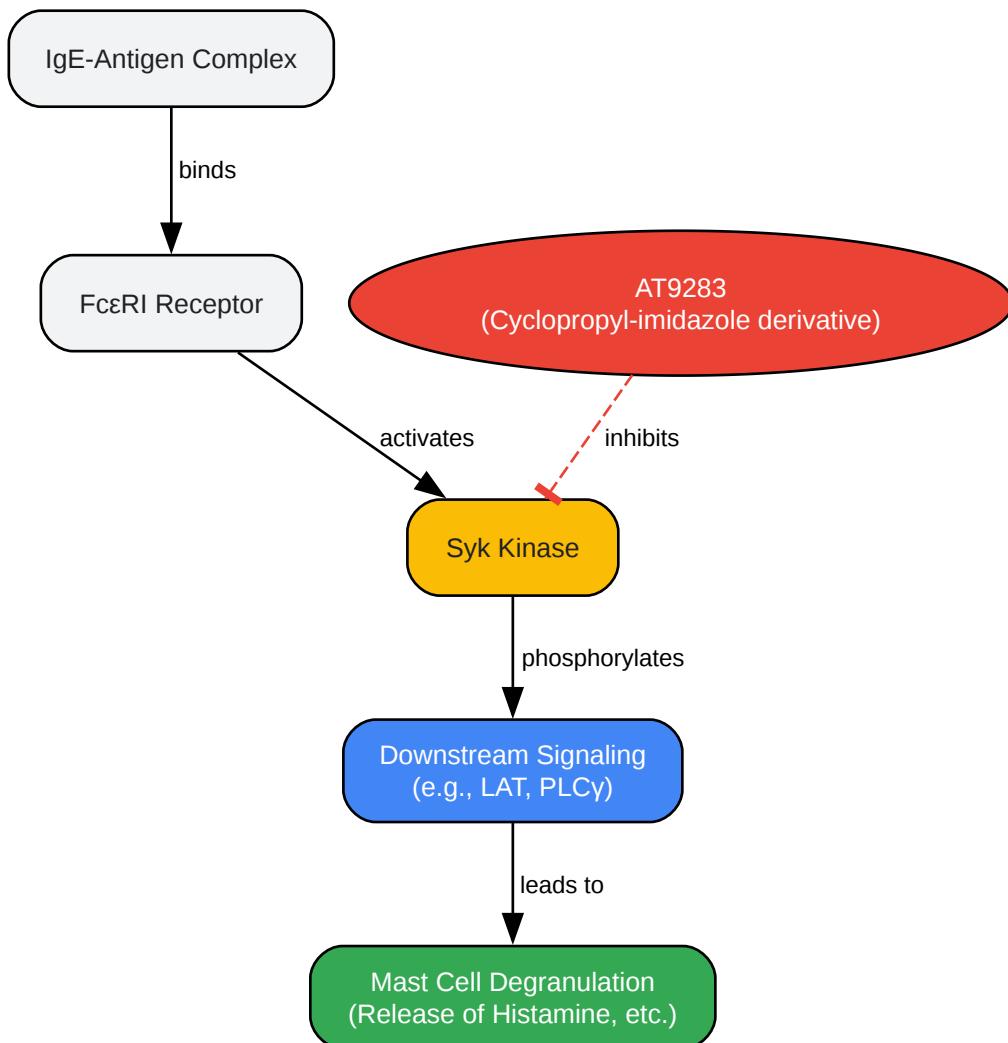
1-Cyclopropyl-1H-imidazole itself is primarily utilized as a building block in the synthesis of more complex, biologically active compounds. The cyclopropyl-imidazole moiety is a feature in molecules designed to interact with various biological targets.


Inhibition of Spleen Tyrosine Kinase (Syk) Signaling

A notable example is the compound AT9283 (1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea), a multi-targeted kinase inhibitor that incorporates a cyclopropyl-imidazole derivative structure.^[3] AT9283 has been shown to inhibit spleen tyrosine kinase (Syk), a key player in the signaling cascade of mast cells, which are involved in allergic responses.^[3]

In mast cells, the crosslinking of the high-affinity IgE receptor (Fc ϵ RI) by an IgE-antigen complex initiates a signaling cascade. Syk is one of the initial and essential proteins in this pathway. Inhibition of Syk by compounds like AT9283 leads to the suppression of mast cell degranulation and the release of inflammatory mediators.^[3]

Visualizations


Logical Workflow for Synthesis of a Substituted Cyclopropyl-Imidazole

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a substituted cyclopropyl-imidazole.

Syk Signaling Pathway Inhibition in Mast Cells

[Click to download full resolution via product page](#)

Caption: Inhibition of the Syk signaling pathway in mast cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]

- 3. AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Cyclopropyl-1H-imidazole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169954#1-cyclopropyl-1h-imidazole-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com